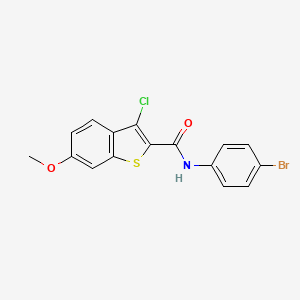![molecular formula C18H24N2O5 B6067890 1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone](/img/structure/B6067890.png)
1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone is a complex organic compound that features a piperidine ring, an oxazolidine moiety, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with an oxazolidine-containing phenol. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxazolidine ring can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxazolidine moiety may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness: 1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone is unique due to its combination of a piperidine ring and an oxazolidine moiety, which may confer distinct biological activities not observed in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-[4-[2-methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-13(21)19-9-6-15(7-10-19)25-17-12-14(4-5-16(17)23-2)18(22)20-8-3-11-24-20/h4-5,12,15H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWSRWYKLJTZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N3CCCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6067813.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one](/img/structure/B6067818.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide](/img/structure/B6067823.png)
![N-(3-chloro-2-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6067843.png)
![5-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6067846.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6067852.png)
![(NE)-N-[(2Z)-1-(4-bromophenyl)-2-hydroxyimino-2-phenylethylidene]hydroxylamine](/img/structure/B6067867.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6067873.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B6067874.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6067903.png)
![5-(DIETHYLAMINO)-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL](/img/structure/B6067910.png)

![{1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6067923.png)
![5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6067930.png)
